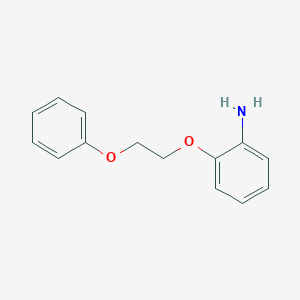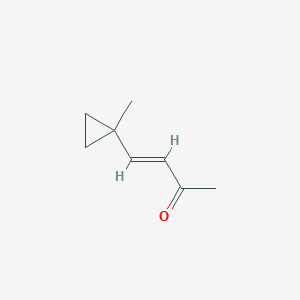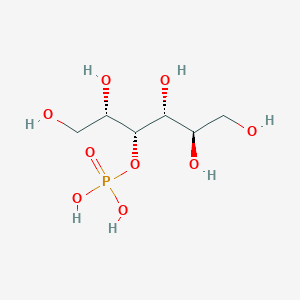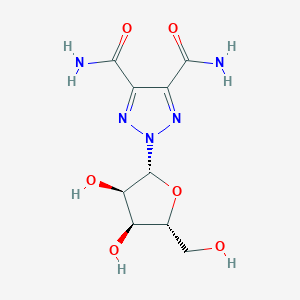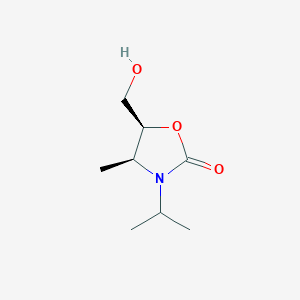
2-Oxazolidinone,5-(hydroxymethyl)-4-methyl-3-(1-methylethyl)-,(4S-cis)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazolidinone,5-(hydroxymethyl)-4-methyl-3-(1-methylethyl)-,(4S-cis)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PNU-100480 and is a synthetic oxazolidinone antibiotic.
Mechanism of Action
The mechanism of action of PNU-100480 involves the inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit and prevents the formation of the initiation complex, thus inhibiting protein synthesis.
Biochemical and Physiological Effects:
PNU-100480 has been found to have minimal toxicity and is well-tolerated in humans. It has been shown to have a low potential for drug interactions and does not affect the metabolism of other drugs.
Advantages and Limitations for Lab Experiments
PNU-100480 has several advantages for use in laboratory experiments. It has a broad spectrum of activity against Gram-positive bacteria, making it useful for studying the effects of antibiotics on bacterial growth. It is also relatively easy to synthesize, making it readily available for research purposes.
However, there are also limitations to the use of PNU-100480 in laboratory experiments. It is not effective against Gram-negative bacteria, limiting its usefulness in certain applications. Additionally, its mechanism of action is similar to other antibiotics, making it difficult to study its specific effects on bacterial protein synthesis.
Future Directions
There are several potential future directions for research on PNU-100480. One area of interest is the development of new derivatives of the compound with improved activity against Gram-negative bacteria. Additionally, there is potential for the use of PNU-100480 in combination with other antibiotics to increase its effectiveness against bacterial infections. Finally, further research is needed to fully understand the mechanism of action of PNU-100480 and its effects on bacterial protein synthesis.
Synthesis Methods
The synthesis of 2-Oxazolidinone,5-(hydroxymethyl)-4-methyl-3-(1-methylethyl)-,(4S-cis)-(9CI) involves the reaction of 1-(2-hydroxyethyl)tetrahydro-β-carboline-3-carboxylic acid with N-methyl-N-[(5-methyl-oxazolidin-2-one-3-yl) methyl] amine. This reaction results in the formation of PNU-100480.
Scientific Research Applications
PNU-100480 has been extensively studied for its potential applications in the treatment of various bacterial infections. It has been found to be effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
properties
IUPAC Name |
(4S,5S)-5-(hydroxymethyl)-4-methyl-3-propan-2-yl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-5(2)9-6(3)7(4-10)12-8(9)11/h5-7,10H,4H2,1-3H3/t6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYGTXFCNXHUOJ-NKWVEPMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)N1C(C)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](OC(=O)N1C(C)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


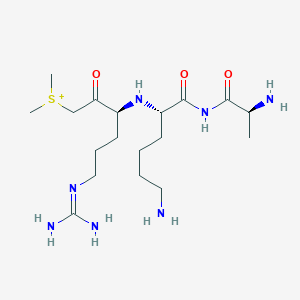

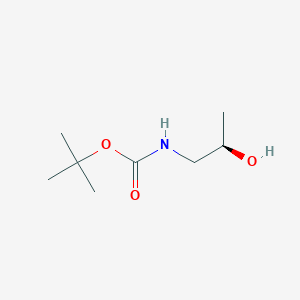
![(2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate](/img/structure/B40497.png)
